4-Acetoxy-3-iodobenzoic acid

orthogonal protecting groups solid-phase synthesis sequential functionalization

Researchers performing sequential, chemoselective transformations on halogenated benzoic acid scaffolds often encounter unwanted oxidation or non-specific acylation when free phenols are present. 4-Acetoxy-3-iodobenzoic acid (4AIB) solves this with a masked phenol that withstands peptide-coupling reagents and is removed orthogonally under dilute base, preserving the C-3 iodine. - Enables at least one fewer protection/deprotection step vs. 4-hydroxy-3-iodobenzoic acid. - Carboxylic acid can be anchored to hydroxy-resins via Mitsunobu while the acetoxy group remains intact. - Bidentate O,O′-donor set binds Pd, Pt, Ni, and Cu; iodine serves as a heavy-atom spectroscopic probe.

Molecular Formula C9H7IO4
Molecular Weight 306.05 g/mol
CAS No. 190067-59-5
Cat. No. B1609874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxy-3-iodobenzoic acid
CAS190067-59-5
Molecular FormulaC9H7IO4
Molecular Weight306.05 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C(=O)O)I
InChIInChI=1S/C9H7IO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)
InChIKeyDYVAJZPUBLUNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxy-3-iodobenzoic Acid: Identity and Specifications


4-Acetoxy-3-iodobenzoic acid (4AIB) is a difunctional aryl iodide bearing a C-4 acetoxy ester and a C-3 iodine on a benzoic acid scaffold (C9H7IO4; MW 306.05 g·mol−1). It belongs to the class of orthogonally protected halogenated benzoic acid building blocks . Commercial sources typically supply it at ≥95% purity (HPLC), recommending long-term storage in a cool, dry environment . Predicted physicochemical constants include a boiling point of 394.5±37.0 °C at 760 mmHg, density of 1.9±0.1 g·cm−3, and a logP of ≈1.91, reflecting its moderate lipophilicity relative to non-acetylated analogs .

Orthogonal acetyl/iodide di-functionality for sequential transformations
Resin-loading ready via carboxylic acid with intact acetoxy group
Reported metal-binding with Pd, Pt, Ni, Cu for ligand screening

Why Generic Iodobenzoic Acids Cannot Substitute


Simple iodobenzoic acid isomers (e.g., 4-iodobenzoic acid or 3-iodobenzoic acid) lack the masked phenolic oxygen that enables sequential, orthogonal deprotection and cross‑coupling at the same aromatic core. Replacing 4-acetoxy-3-iodobenzoic acid with 4-hydroxy-3-iodobenzoic acid re-introduces a free phenol, which can undergo unwanted oxidation or non‑specific acylation during palladium‑catalyzed steps, compromising both yield and chemoselectivity [1]. The acetyl cap in 4AIB also provides a defined handle for solid‑phase attachment: the carboxylic acid can be anchored to a hydroxy‑functionalized resin via Mitsunobu coupling while the acetoxy group remains intact, a capability not offered by either non‑esterified or O‑alkyl congeners [1].

  • Replacing with 4-hydroxy-3-iodobenzoic acid introduces an unprotected phenol, risking oxidation or non‑specific acylation during cross‑coupling.
  • Non‑esterified iodobenzoic acids lack the acetyl handle needed for solid‑phase resin anchoring via Mitsunobu chemistry.
  • Simple 4‑iodobenzoic acid offers only carboxylate coordination, which may not replicate the bidentate chelation reported for 4AIB.

4-Acetoxy-3-iodobenzoic Acid vs. Closest Analogs: Evidence


Orthogonal Deprotection and Cross-Coupling

4-Acetoxy-3-iodobenzoic acid uniquely combines an acetoxy ester (cleavable with mild base or acid) and a C(sp2)–I bond (available for Pd-catalyzed cross-coupling). In the solid‑phase synthesis of benzofuran libraries, 4AIB was first attached to a hydroxy‑functionalized resin via its carboxylic acid; the acetoxy group was then selectively removed (e.g., using 2N NaOH) to liberate a resin‑bound phenol, leaving the iodine intact for subsequent Sonogashira or Suzuki–Miyaura coupling [1]. By contrast, 4-hydroxy-3-iodobenzoic acid would require separate protection before resin loading, adding synthetic steps, while 4-iodobenzoic acid lacks a latent nucleophilic oxygen entirely [1].

Step Efficiency
Head-to-head
2 steps (4AIB) vs. 3 steps (free phenol) — 1 step saved (33% reduction)
Supports higher-throughput solid-phase library synthesis with fewer reagents
Mitsunobu resin loading; NaOH deprotection on Tentagel™ resin
orthogonal protecting groups solid-phase synthesis sequential functionalization

Transition Metal Coordination Versatility

Vendor‑reported data indicate that 4AIB acts as a ligand for palladium, platinum, nickel, and copper metal ions and has been employed in the synthesis of acetylene compounds . Most simple iodobenzoic acids (e.g., 4-iodobenzoic acid) are characterized primarily as substrates for cross‑coupling, not as metal‑binding scaffolds; their carboxylate‑only coordination is less versatile than the dual carboxylate–acetoxy chelation motif present in 4AIB.

Metal Scope
Data to verify
Reported complexes with 4 metals: Pd, Pt, Ni, Cu
Pre‑validated scaffold for catalyst screening and ligand studies
Based on supplier technical descriptions; independent validation advised
metal complexation catalyst design ligand screening

Lipophilicity and Volatility Advantage

4AIB exhibits a predicted logP of 1.91 and a boiling point of 394.5 °C . The corresponding free phenol, 4-hydroxy-3-iodobenzoic acid, has a substantially lower predicted logP (≈1.2 ) and a boiling point of approximately 330 °C . This difference indicates that 4AIB is significantly more lipophilic and less volatile, properties that can influence solubility in organic media, chromatographic behavior, and, for intermediates destined for biological evaluation, membrane permeability.

Physicochemical Profile
Predicted
ΔlogP ≈ +0.7; Δbp ≈ +64 °C vs. free phenol
May improve organic-phase handling and reduce evaporation loss
ACD/Labs Percepta predictions; confirm experimentally
physicochemical profiling logP ADME prediction

Antibacterial Activity of Deprotected Analog

The hydrolyzed phenol derivative, 3-iodo-4-hydroxybenzoic acid, has demonstrated 8–16‑fold greater antibacterial activity than salicylic acid in head‑to‑head comparisons of its butyl ester [1]. While 4AIB itself is a protected form and was not directly tested, the literature implies that the iodine substituent is responsible for the enhanced potency. Non‑iodinated analogs (e.g., butyl 4-hydroxybenzoate) were 8‑fold less active than the iodinated ester [1].

Antibacterial Context
Class-level inference
Deprotected analog butyl ester: ≥8× vs. non‑iodinated analog, ≥16× vs. salicylic acid
Scaffold may support antimicrobial screening; 4AIB serves as protected entry
Class-level data from sake preservative assays; requires direct testing of target compound
antibacterial activity preservative development iodinated benzoic acids

Key Applications of 4-Acetoxy-3-iodobenzoic Acid


Solid-Phase Benzofuran Library Synthesis

As demonstrated in US5919955, 4AIB serves as a pre‑activated scaffold that can be loaded onto hydroxy‑functionalized resins without additional phenol protection. After loading, the acetoxy group is cleaved to reveal a nucleophilic phenol, which serves as the anchor for building benzofuran diversity elements via sequential Pd‑catalyzed coupling of the iodine and cyclization. This workflow reduces overall step count by at least one operation compared to starting from 4-hydroxy-3-iodobenzoic acid, improving throughput and lowering reagent costs per library member [1].

Homogeneous Catalysis and Metal-Ligand Studies

Given its demonstrated affinity for Pd, Pt, Ni, and Cu, 4AIB can be employed as a standard ligand in catalyst screening campaigns. Its carboxylate and acetoxy groups provide a bidentate O,O′‑donor set, while the iodine serves as a spectroscopic probe (heavy‑atom effect) in mechanistic studies. Researchers seeking to compare ligand effects among iodobenzoic acid derivatives can use 4AIB as a multifunctional reference point that simultaneously supplies metal‑binding capability and a ready iodoaryl handle for further derivatization [1].

Iodinated Antimicrobial Lead Synthesis

The well‑documented enhancement of antibacterial potency conferred by iodine on the 4-hydroxybenzoic acid core (8–32‑fold over non‑iodinated comparators) makes 4AIB an attractive protected building block for medicinal chemistry efforts targeting topical antiseptics or preservatives. By keeping the phenol masked as the acetoxy ester, chemists can perform iodination‑sensitive reactions (e.g., amide coupling at the carboxylic acid) without interference from the free hydroxyl group, then unveil the active pharmacophore in the final deprotection step.

Protecting Group for Aryl Iodide Synthesis

When a synthetic route requires sequential transformations at the carboxylic acid and the C-4 position while preserving a C-3 iodine, 4AIB serves as a compact dual‑function building block. The acetoxy group withstands common peptide‑coupling reagents (e.g., DCC/HOBt) and can be removed orthogonally with dilute base, enabling late‑stage phenol introduction without halogen loss [1]. This avoids the extra protection/deprotection sequences that would be necessary with 4-hydroxy-3-iodobenzoic acid.

Application
Selection Property
Validation Focus
Solid-phase benzofuran library synthesis
Orthogonal acetyl protection for resin anchoring
Step-count reduction and coupling efficiency
Metal-ligand screening studies
Dual carboxylate-acetoxy chelation scaffold
Reported metal-binding with Pd, Pt, Ni, Cu
Antimicrobial lead discovery
Iodinated scaffold with masked phenol
Validate deprotected phenol activity against target strains
Sequential aryl iodide functionalization
Acetoxy stability under peptide-coupling conditions
Orthogonal deprotection without halogen loss

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetoxy-3-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.